Me-indoxam

sPLA2 inhibitor selectivity Isoform profiling IC50 comparison

Researchers studying sPLA2 isoforms face confounding results from cell-permeable, non-selective inhibitors. Me-indoxam addresses this as a cell-impermeable sPLA2 inhibitor with >20,000-fold isoform selectivity across 9 human isoforms. • IC50 <100 nM: hGIIA, hGIIE, hGV; 200-600 nM: hGIB, hGX; >2 mM: hGIID, hGIIF, hGIII, hGXIIA. • Cell-impermeable-restricts action to extracellular sPLA2 only. • 2.0 Å co-crystal structure with hGX for rational inhibitor design. • Validated in HLMC (LTC4 IC50 253-320 nM) and rodent metabolic models. Ships globally; research-use only.

Molecular Formula C26H22N2O5
Molecular Weight 442.5 g/mol
Cat. No. B1676165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-indoxam
SynonymsMe-Indoxam;  Me Indoxam;  MeIndoxam;  Methyl indoxam;  Methyl-indoxam; 
Molecular FormulaC26H22N2O5
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N
InChIInChI=1S/C26H22N2O5/c1-16-23(25(31)26(27)32)24-20(12-7-13-21(24)33-15-22(29)30)28(16)14-18-10-5-6-11-19(18)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H2,27,32)(H,29,30)
InChIKeyKFJOAXDOAYZVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Me-indoxam: Cell-Impermeable sPLA2 Inhibitor


Me-indoxam (CAS: 172732-62-6) is a potent and cell-impermeable secreted phospholipase A2 (sPLA2) inhibitor . It is an indole analogue that binds tightly to many sPLA2 isoforms and has been structurally characterized in complex with human group X sPLA2 (hGX) at 2.0 Å resolution . Me-indoxam exhibits differential inhibitory potency across sPLA2 isoforms, with IC50 values ranging from <100 nM to >2 mM .

Me-indoxam Differentiation: Isoform Selectivity & Permeability


Generic substitution of sPLA2 inhibitors is scientifically invalid due to profound differences in isoform selectivity profiles, cell permeability, and target engagement. Me-indoxam exhibits a unique rank order of potency across the nine human sPLA2 isoforms (hGIB, hGIIA, hGIID, hGIIE, hGIIF, hGIII, hGV, hGX, hGXIIA), with IC50 values varying by more than 20,000-fold . In contrast, varespladib (LY315920) inhibits hGIIA, hGV, and hGX with relatively uniform low nM potency . Me-indoxam's cell-impermeability further restricts its action to extracellular sPLA2, whereas cell-permeable inhibitors may engage intracellular isoforms, confounding experimental interpretation .

Me-indoxam: Comparative Evidence


Isoform Selectivity Across Human sPLA2s

Me-indoxam exhibits a >20,000-fold range in inhibitory potency across human sPLA2 isoforms, enabling isoform-specific functional dissection. This contrasts with varespladib, which potently inhibits hGIIA, hGV, and hGX with IC50 values within a 20-fold range (28–500 nM) .

sPLA2 inhibitor selectivity Isoform profiling IC50 comparison

Cell-Impermeability: Extracellular sPLA2 Restriction

Me-indoxam is cell-impermeable, restricting its inhibitory activity to sPLA2 enzymes acting in the extracellular space. This contrasts with cell-permeable sPLA2 inhibitors such as varespladib, which can access intracellular compartments and potentially inhibit non-secreted PLA2 enzymes .

Cell permeability Extracellular target engagement sPLA2 inhibitor

Crystal Structure of hGX sPLA2 Complex

The X-ray structure of the hGX-Me-indoxam complex has been determined at 2.0 Å resolution, providing atomic-level detail of the inhibitor binding mode . This contrasts with many sPLA2 inhibitors, including indoxam and earlier indole analogues, for which high-resolution experimental structures with human isoforms are not publicly available.

X-ray crystallography sPLA2 inhibitor binding mode Structure-guided design

In Vivo Efficacy in Obesity and Glucose Intolerance

Oral supplementation with Me-indoxam (90 mg/kg) in mice fed a diabetogenic diet reduced 10-week body weight gain from 69% (control) to 5%, and normalized fasting glucose and glucose tolerance . This in vivo efficacy is attributed to inhibition of Pla2g1b-mediated postprandial lysophospholipid absorption .

In vivo pharmacology Metabolic disease Pla2g1b inhibition

Differentiation from Indoxam: LTC4 Suppression

Me-indoxam (0–10 μM, 30 min) inhibits anti-IgE-stimulated leukotriene C4 (LTC4) production in primary human lung mast cells (HLMC) . In contrast, indoxam requires higher concentrations (IC50 = 0.8–1.2 μM) to inhibit sPLA2-mediated LPC production in LDL, and its effects on LTC4 in primary human cells are not reported .

Mast cell biology Leukotriene C4 sPLA2 inhibition

Cytokine Inhibition in Human Lung Macrophages

Me-indoxam dose-dependently inhibits hGX-induced TNF-α and IL-6 release from human lung macrophages (HLM) with IC50 values of 253 ± 72 nM and 320 ± 87 nM, respectively . Comparable data for other sPLA2 inhibitors in this specific human primary cell system are not available, establishing a unique benchmark for sPLA2-dependent cytokine regulation.

Macrophage biology Cytokine inhibition sPLA2 inhibitor

Me-indoxam: Validated Application Scenarios


Isoform-Specific sPLA2 Dissection

Leverage Me-indoxam's >20,000-fold potency range across sPLA2 isoforms to deconvolve the contributions of individual isoforms in cell-based assays. The compound's cell-impermeability ensures that only extracellular sPLA2 activity is inhibited, simplifying mechanistic interpretation .

In Vivo Target Engagement in Metabolic Disease

Use Me-indoxam as an oral Pla2g1b inhibitor in rodent models of diet-induced obesity and diabetes. The compound's demonstrated efficacy in suppressing body weight gain and normalizing glucose homeostasis (5% vs. 69% weight gain at 10 weeks) provides a robust platform for evaluating the therapeutic potential of sPLA2 inhibition in metabolic disorders .

Lipid Mediator Production in Primary Human Cells

Apply Me-indoxam in primary human lung mast cells and macrophages to investigate sPLA2-dependent pathways in allergic inflammation. The compound inhibits anti-IgE-stimulated LTC4 production in HLMC and hGX-induced TNF-α/IL-6 release in HLM with defined IC50 values (253–320 nM), enabling quantitative pharmacodynamic assessments .

Structure-Guided Analogue Design

Utilize the 2.0 Å X-ray structure of the hGX-Me-indoxam complex as a template for rational design of novel sPLA2 inhibitors. The experimentally determined binding mode informs modifications to the N1-substituent, as demonstrated by the library of 83 N1-variants synthesized and profiled for isoform selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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